Cas no 28109-00-4 (Phosphoric acid,bis[(1-methylethyl)phenyl] phenyl ester)
28109-00-4 structure
Product Name:Phosphoric acid,bis[(1-methylethyl)phenyl] phenyl ester
Numero CAS:28109-00-4
MF:C24H27O4P
MW:410.442548036575
CID:272242
PubChem ID:34149
Update Time:2025-04-19
Phosphoric acid,bis[(1-methylethyl)phenyl] phenyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphoric acid,bis[(1-methylethyl)phenyl] phenyl ester
- Bis(isopropylphenyl) phenyl phosphate
- Di(isopropylphenyl) phenyl phosphate
- HSDB 6796
- phenyl bis[2-(propan-2-yl)phenyl] phosphate
- Phosphoric acid, bis((1-methylethyl)phenyl) phenyl ester
- Phosphoric acid, bis((1-methylethyl)phenyl) phenyl ester (9CI)
- 28109-00-4
- Bis(2-isopropylphenyl) Phenyl Phosphate
- DTXSID5073616
- FT-0663314
- 9A68IU4LCA
- 69500-29-4
- Q27261540
- Bis(o-isopropylphenyl) phenyl phosphate
- UNII-9A68IU4LCA
- UNII-5821A722ST
- EINECS 248-849-8
- Phosphoric Acid Bis[2-(1-methylethyl)phenyl] Phenyl Ester
- SCHEMBL223726
- di(i-propylphenyl) phenyl phosphate
- bis-(isopropylphenyl)phenyl phosphate
- Phosphoric acid, bis(2-(1-methylethyl)phenyl) phenyl ester
- 5821A722ST
- NS00051183
- phenyl bis(2-propan-2-ylphenyl) phosphate
-
- Inchi: 1S/C24H27O4P/c1-18(2)21-14-8-10-16-23(21)27-29(25,26-20-12-6-5-7-13-20)28-24-17-11-9-15-22(24)19(3)4/h5-19H,1-4H3
- Chiave InChI: RMNODSGCFHVNDC-UHFFFAOYSA-N
- Sorrisi: P(=O)(OC1C=CC=CC=1)(OC1C=CC=CC=1C(C)C)OC1C=CC=CC=1C(C)C
Proprietà calcolate
- Massa esatta: 410.16481
- Massa monoisotopica: 410.164696
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 29
- Conta legami ruotabili: 8
- Complessità: 495
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 44.8
- XLogP3: 7.2
Proprietà sperimentali
- Densità: 1.146
- Punto di ebollizione: 459.8°Cat760mmHg
- Punto di infiammabilità: 245.2°C
- Indice di rifrazione: 1.561
- PSA: 44.76
Phosphoric acid,bis[(1-methylethyl)phenyl] phenyl ester Letteratura correlata
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
28109-00-4 (Phosphoric acid,bis[(1-methylethyl)phenyl] phenyl ester) Prodotti correlati
- 56803-37-3(tert-Butylphenyl diphenyl phosphate)
- 28108-99-8(Diphenyl Isopropylphenyl PhosphatePlease see I872875)
- 64532-95-2(Tris(2-isopropylphenyl) Phosphate)
- 64532-94-1(2-Isopropylphenyl Diphenyl Phosphate)
- 68937-41-7(Isopropylated Phenol, Phosphate (Mixture))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso